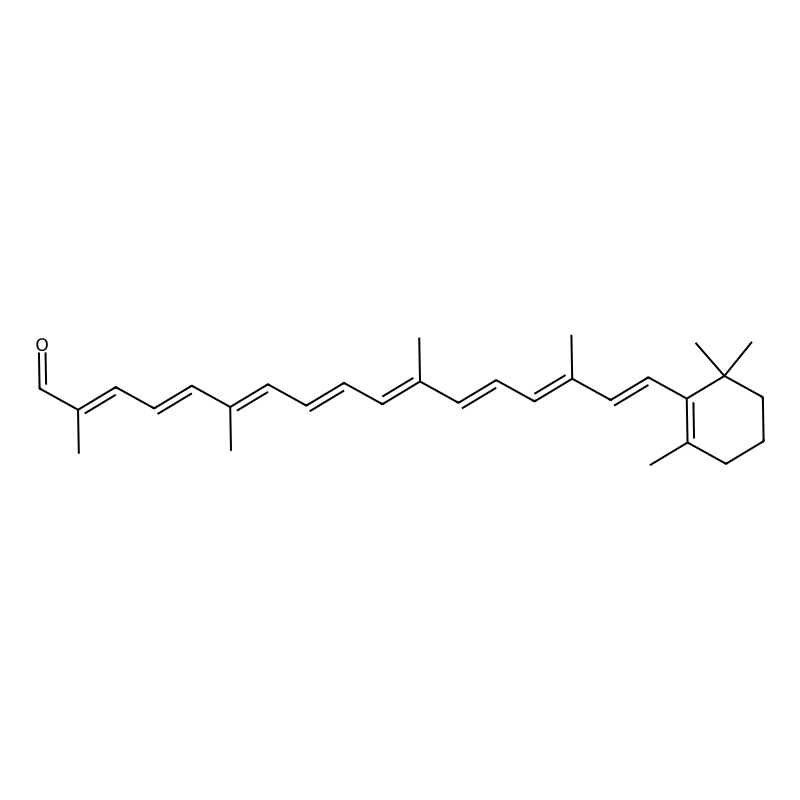

Apocarotenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

Studies suggest that Apocarotenal might possess antioxidant properties similar to other carotenoids. These properties could potentially help scavenge free radicals in the body, reducing oxidative stress linked to various chronic diseases. However, further research is needed to validate these claims and understand the specific mechanisms of action [].

Potential Anticancer Effects:

In vitro studies have shown that Apocarotenal may exhibit some anti-proliferative and anti-invasive properties against certain cancer cell lines. These findings suggest a potential role for Apocarotenal in cancer prevention or treatment, but further research, including in vivo studies and clinical trials, is necessary to confirm these effects and elucidate the underlying mechanisms [, ].

Modulation of Immune Function:

Limited research suggests that Apocarotenal might influence the immune system. One study indicated that Apocarotenal supplementation could enhance specific immune responses in healthy adults, though further investigation is needed to confirm these findings and understand the specific effects [].

Other Potential Applications:

Preliminary research has explored other potential applications of Apocarotenal, including its role in:

- Skin health: Studies suggest Apocarotenal might contribute to skin health and potentially offer benefits for conditions like wrinkles and age spots. However, more research is required to substantiate these claims [].

- Cognitive function: Limited research suggests a potential association between Apocarotenal intake and cognitive function in elderly individuals. However, further investigation is needed to establish a causal relationship and understand the underlying mechanisms [].

Apocarotenal is a significant apocarotenoid, a class of compounds derived from the cleavage of carotenoids. It is characterized by its aldehyde functional group and is recognized for its role in various biological processes, particularly in plants and human health. Apocarotenals are often formed through enzymatic reactions involving carotenoid cleavage dioxygenases, which catalyze the oxidative cleavage of carotenoids, resulting in the production of smaller apocarotenoid molecules, including apocarotenal itself .

While not strictly a vitamin itself, apocarotenal can be converted to vitamin A in the body, albeit with lower efficiency compared to beta-carotene []. This conversion process likely involves enzymatic cleavage of the molecule at the double bond adjacent to the aldehyde group []. Additionally, apocarotenal exhibits antioxidant properties, potentially contributing to cellular protection against oxidative damage [].

The formation of apocarotenal typically involves the enzymatic cleavage of carotenoids. For instance, beta-carotene can be cleaved by carotenoid cleavage dioxygenases to yield apocarotenal through a dioxygenase mechanism that requires iron as a cofactor. This process can occur at various double bond positions within the carotenoid structure, leading to different apocarotenoid products depending on the specific enzyme and substrate involved .

Apocarotenal exhibits various biological activities, including antioxidant properties and potential roles in human health. It has been shown to influence cellular processes such as differentiation and proliferation. In studies involving intestinal cells (Caco-2), apocarotenals were found to be extensively metabolized, suggesting their involvement in vitamin A metabolism and absorption . Furthermore, they may play a role in modulating gene expression related to lipid metabolism and other physiological processes .

Apocarotenal can be synthesized through several methods:

- Enzymatic Cleavage: Utilizing carotenoid cleavage dioxygenases to cleave carotenoids like beta-carotene.

- Chemical Synthesis: Through synthetic organic chemistry techniques that involve controlled reactions to form the aldehyde structure from carotenoid precursors.

- Biotechnological Approaches: Employing genetically modified organisms or plant cell cultures to enhance the production of apocarotenal from natural carotenoid sources .

Apocarotenal has various applications across different fields:

- Food Industry: Used as a natural colorant and flavor enhancer due to its stability and appealing color properties, particularly in processed cheese and beverages .

- Nutraceuticals: Explored for its potential health benefits, including antioxidant effects and roles in vitamin A metabolism.

- Cosmetics: Investigated for its potential use in skincare products due to its antioxidant properties .

Research on the interactions of apocarotenal with other compounds has highlighted its metabolic pathways and effects on cellular functions. Studies have shown that dietary intake of apocarotenals can influence lipid transport proteins and modulate cellular responses in various tissues, including the intestines and liver. These interactions suggest that apocarotenals may play a crucial role in nutrient absorption and metabolism .

Apocarotenal shares structural similarities with other apocarotenoids but exhibits unique properties that distinguish it from them. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Beta-Apo-8′-carotenal | Contains an aldehyde group | Known for its strong antioxidant properties |

| Beta-Apo-10′-carotenal | Similar structure with different cleavage position | Involved in modulating placental triglyceride transfer |

| Beta-Apo-13-carotenone | Ketone instead of aldehyde | Exhibits distinct metabolic pathways |

Apocarotenal is unique due to its specific formation pathways from carotenoids and its particular biological activities that may not be present in other similar compounds. Its stability and functionality make it a valuable compound in food technology and health applications .

Enzymatic Cleavage of β-Carotene by Dioxygenases

The enzymatic formation of apocarotenal primarily occurs through the action of carotenoid cleavage dioxygenases, a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of alkene bonds in carotenoids [7] [12]. These enzymes exhibit remarkable regioselectivity, cleaving carotenoids at specific double bonds while leaving chemically similar sites within the polyene chain intact [28].

Carotenoid cleavage dioxygenases require a ferrous iron cofactor coordinated by four conserved histidine residues, with a secondary coordination center formed by three glutamate residues [7]. The iron center activates molecular oxygen for the cleavage reaction, establishing these enzymes as true dioxygenases rather than monooxygenases [12] [24]. Oxygen labeling experiments have confirmed that both atoms of molecular oxygen are incorporated into the cleavage products [12] [24].

The mechanism of carotenoid cleavage involves the formation of a dioxetane intermediate that subsequently decomposes to yield aldehyde products [12]. In the case of apocarotenal formation, asymmetric cleavage of β-carotene occurs at various positions along the polyene chain, generating apocarotenoids of different chain lengths [15] [18]. The substrate specificity of these enzymes is determined by the geometry of their active site cavities and specific amino acid residues that interact with the polyene substrate [28] [29].

Role of BCO1 and BCO2 in Apocarotenoid Generation

Beta-carotene-15,15'-oxygenase and β-carotene-9',10'-oxygenase represent the two primary mammalian enzymes responsible for carotenoid metabolism [9] [10]. These enzymes exhibit distinct cellular localizations, substrate specificities, and cleavage patterns that contribute differentially to apocarotenal formation.

Beta-carotene-15,15'-oxygenase is a cytoplasmic enzyme that catalyzes the symmetric cleavage of β-carotene at the central 15,15' double bond, producing two molecules of retinal [9] [22]. However, this enzyme also demonstrates the ability to cleave various apocarotenoids asymmetrically, including β-apo-8'-carotenal, β-apo-10'-carotenal, β-apo-12'-carotenal, and β-apo-14'-carotenal, generating retinal as a product [10] [18]. The catalytic efficiency of beta-carotene-15,15'-oxygenase varies significantly with substrate structure, with specific activity values of 183.5, 79.7, 27.6, and 80.4 pmol·min⁻¹·mg⁻¹ for β-apo-10'-carotenol, β-apo-8'-carotenal, β-apo-12'-carotenoic acid, and β-carotene, respectively [18].

In contrast, β-carotene-9',10'-oxygenase is a mitochondrial enzyme that performs eccentric cleavage at the 9',10' double bond of carotenoids [10] [11]. This enzyme exhibits broader substrate specificity than beta-carotene-15,15'-oxygenase, accepting both provitamin A carotenoids and non-provitamin A compounds such as zeaxanthin and lutein [29]. The catalytic activity of β-carotene-9',10'-oxygenase with β-carotene is at least 10-fold lower than that of beta-carotene-15,15'-oxygenase, suggesting a secondary role in vitamin A production [10].

The following table summarizes the enzymatic properties and substrate specificities of the two primary carotenoid oxygenases:

| Enzyme | Cellular Location | Primary Cleavage Site | Catalytic Activity (β-carotene) | Substrate Range |

|---|---|---|---|---|

| Beta-carotene-15,15'-oxygenase | Cytoplasm | 15,15' | 80.4 pmol·min⁻¹·mg⁻¹ [18] | Provitamin A carotenoids, apocarotenoids |

| β-carotene-9',10'-oxygenase | Mitochondria | 9',10' | ~8 pmol·min⁻¹·mg⁻¹ [10] | Broad range including xanthophylls |

Beta-carotene-9',10'-oxygenase contributes to apocarotenoid metabolism through a stepwise cleavage mechanism where long-chain apocarotenoids generated by eccentric cleavage can serve as substrates for beta-carotene-15,15'-oxygenase [11] [18]. This sequential processing ensures efficient conversion of asymmetric carotenoids such as β-cryptoxanthin to retinoids while preventing tissue accumulation of potentially toxic apocarotenoid intermediates [18].

Non-Enzymatic Oxidation Pathways in Plant and Animal Systems

Non-enzymatic oxidation represents a significant pathway for apocarotenal formation in both plant and animal systems [13] [16]. These processes occur through various mechanisms including autoxidation, peroxyl radical-induced oxidation, and reactive oxygen species-mediated degradation [16].

In plant systems, singlet oxygen formed at photosystem II under high-light conditions attacks β-carotene, generating various apocarotenoid aldehydes, ketones, endoperoxides, epoxides, and lactones [23]. This non-enzymatic cleavage is largely unspecific and affects carotenoids in a molecule-dependent manner [13]. Linear carotenes such as phytoene, phytofluene, and pro-lycopene demonstrate greater resistance to degradation compared to β-carotene, which exhibits high susceptibility to oxidative breakdown [13].

The oxidative degradation of β-carotene through non-enzymatic pathways yields multiple apocarotenal species of varying chain lengths [13] [16]. Research has identified β-apocarotenals including β-apo-10'-, β-apo-12'-, and β-apo-14'-carotenal, along with various apocarotene-dialdehydes as primary oxidation products [13] [16]. The degradation process can proceed to completion, generating short-chain products such as methylglyoxal and glyoxal, which may be recovered for primary metabolic pathways [6] [13].

Environmental factors significantly influence the extent of non-enzymatic oxidation. Temperature elevation, oxygen exposure, and the presence of pro-oxidants accelerate carotenoid degradation, while antioxidants such as α-tocopherol provide protective effects [16]. The addition of 10 μmol/L α-tocopherol suppresses β-carotene oxidation by 92% under air-saturated conditions at 60°C [16].

Animal systems also exhibit non-enzymatic apocarotenal formation through lipid peroxidation-related processes [15] [16]. Lipoxygenase-mediated co-oxidation of β-carotene with polyunsaturated fatty acids generates peroxyl radicals that attack the carotenoid polyene chain randomly, producing various apocarotenal species [16]. This mechanism has been proposed to simulate the in vivo situation in tissues under pro-oxidative conditions [16].

Metabolic Conversion to Retinoids and Apocarotenoic Acids

The metabolic fate of apocarotenal involves multiple enzymatic conversions that generate biologically active retinoids and apocarotenoic acids [14] [15]. These transformation pathways demonstrate remarkable similarity to established retinoid metabolism, involving reduction, oxidation, and esterification reactions [26].

Apocarotenal undergoes conversion to retinoids through the action of beta-carotene-15,15'-oxygenase, which cleaves apocarotenoids at their terminal double bonds to generate retinal [18]. The efficiency of this conversion varies with apocarotenal chain length and oxidation state, with β-apo-10'-carotenol showing the highest turnover rate, followed by β-apo-10'-carotenal and β-apo-10'-carotenoic acid [11].

The reduction of apocarotenal to apocarotenol occurs through the action of aldo-keto reductases and 2-alkenal reductase [5] [6]. These enzymes, originally characterized as detoxifiers of reactive carbonyl species, convert α,β-unsaturated aldehydes to less reactive alcohols [5]. Research has identified aldehyde dehydrogenases ALDH3H1 and ALDH3I1, aldo-keto reductases AKR4C8 and AKR4C9, and 2-alkenal reductase as key enzymes in apocarotenal metabolism [5] [6].

The oxidation of apocarotenal to apocarotenoic acids represents another major metabolic pathway [14] [18]. Studies using Caco-2 intestinal cells have demonstrated the formation of β-apo-8'-carotenoic acid from β-apo-8'-carotenal, with this conversion occurring rapidly following cellular uptake [26]. The apocarotenoic acids formed can undergo further metabolism through β-oxidation pathways, involving stepwise cleavage of two-carbon units [26].

Research has identified several metabolic products arising from apocarotenal conversion:

| Starting Compound | Primary Products | Secondary Products | Reference |

|---|---|---|---|

| β-apo-8'-carotenal | β-apo-8'-carotenoic acid | 5,6-epoxy-β-apo-8'-carotenol | [26] |

| β-apo-10'-carotenal | β-apo-10'-carotenol | Retinal, retinol | [11] [18] |

| β-apo-12'-carotenoic acid | Retinal | Retinol, retinoic acid | [18] |

The esterification of apocarotenols follows pathways similar to retinol metabolism, involving lecithin retinol acyltransferase and other esterifying enzymes [17] [18]. β-apo-10'-carotenol can be esterified and transported by the same proteins that handle vitamin A, although with lower affinity and slower reaction kinetics compared to retinoids [18].

Apocarotenal derivatives also undergo conjugation reactions that facilitate their elimination or compartmentalization [5] [6]. Glutathione conjugation and glycosylation processes have been identified as mechanisms for apocarotenal detoxification, particularly for the more reactive shorter-chain species [5] [6]. These conjugated products can be transported across cellular membranes and potentially sequestered in specific cellular compartments [5].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 109 of 114 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

12676-20-9

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant